![molecular formula C21H20BrN3O3 B251998 N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a chemical compound that has been extensively researched for its potential in treating various diseases. This compound is also known as BRD4 inhibitor and has been found to have potential applications in cancer treatment, inflammation, and other diseases.
Wirkmechanismus
N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide works by inhibiting the BET family of proteins. These proteins play a crucial role in regulating gene expression by binding to acetylated histones. By inhibiting BET proteins, this compound can suppress the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to be a potent inhibitor of BET proteins, leading to the suppression of cancer cell growth and inflammation. In addition, it has also been found to have anti-tumor effects, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in lab experiments include its potency as a BET inhibitor and its potential applications in cancer treatment and inflammation. However, there are also limitations to using this compound, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. One potential direction is the development of more efficient synthesis methods to make the compound more readily available for research. Another direction is the exploration of its potential applications in other diseases, such as autoimmune disorders and viral infections. Finally, further research is needed to determine the long-term safety and efficacy of this compound in treating various diseases.
Synthesemethoden
The synthesis of N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 5-(4-bromophenyl)furan-2-carboxylic acid, which is then reacted with 3-aminopropylpyridine to form this compound. The final product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been extensively researched for its potential in treating cancer, inflammation, and other diseases. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BET proteins have been found to be overexpressed in various types of cancer, and inhibiting them can lead to the suppression of cancer cell growth. In addition, this compound has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
Molekularformel |
C21H20BrN3O3 |
---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
N-[3-[[5-(4-bromophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H20BrN3O3/c1-14-3-4-16(13-25-14)20(26)23-11-2-12-24-21(27)19-10-9-18(28-19)15-5-7-17(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
GZEWQAKXHFMZLR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.